molecular formula C26H22N2O5S2 B2585446 methyl 3-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate CAS No. 397278-97-6

methyl 3-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate

Cat. No. B2585446
CAS RN: 397278-97-6
M. Wt: 506.59
InChI Key: GGQZLNBIONRXBM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3,4-dihydroquinolin-1(2H)-one’s involves cyclization of carbamate/urea/thiourea, isocyanate, reductive cyclization of azidoamide . Metal-catalyzed protocols such as carbonylation, carbomylation, transition metal catalyzed by C-H activation aryl amide are also used .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups including a dihydroquinolin-1(2H)-yl group, a sulfonyl group, a benzamido group, and a benzo[b]thiophene-2-carboxylate group.


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve multiple steps. These include cyclization reactions, carbonylation, carbomylation, and C-H activation .

Scientific Research Applications

Synthetic Methodology

The synthesis of C(1)-substituted tetrahydroisoquinolines (THIQs) is an active area of research. Considerable interest lies in developing efficient and sustainable methods for introducing functional groups at the C(1) position. Some notable approaches include:

Antioxidant Properties

The presence of the tetrahydroquinoline scaffold suggests potential antioxidant activity. Researchers can evaluate derivatives of this compound for their ability to scavenge free radicals and protect against oxidative stress .

Corrosion Inhibition

Consider exploring the compound’s effectiveness as a corrosion inhibitor. Its structural features may contribute to inhibiting metal corrosion in various applications, such as coatings or additives in industrial processes .

Chiral Scaffolds

THIQ derivatives, especially those with stereogenic centers, can serve as chiral scaffolds in asymmetric catalysis. Researchers can investigate their utility in enantioselective transformations and catalytic reactions .

properties

IUPAC Name

methyl 3-[[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]amino]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O5S2/c1-33-26(30)24-23(20-9-3-5-11-22(20)34-24)27-25(29)18-12-14-19(15-13-18)35(31,32)28-16-6-8-17-7-2-4-10-21(17)28/h2-5,7,9-15H,6,8,16H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGQZLNBIONRXBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2S1)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate

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